4-(Boc-aminomethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 4-(Boc-aminomethyl)pyridine and its derivatives often involves complex reactions that leverage the compound's unique chemical reactivity. Studies have explored various synthetic routes, including modifications of pyrrolidine diones and condensation reactions with ethoxycarbonylacetic acid, showcasing the versatility of this compound in organic synthesis (Jones et al., 1990). Additionally, its role as a co-ligand in coordination compounds has been investigated, highlighting its utility in the synthesis of complex inorganic structures (Suckert et al., 2017).
Molecular Structure Analysis
Computational studies on the molecular structure of 4-(Boc-aminomethyl)pyridine have been conducted using density functional theory (DFT), revealing insights into its vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic properties. These studies offer a detailed understanding of the compound's molecular geometry, aiding in the design of new compounds with desired properties (Vural, 2015).
Chemical Reactions and Properties
4-(Boc-aminomethyl)pyridine participates in a variety of chemical reactions, illustrating its reactivity and functional utility. The compound has been used in acylation reactions, demonstrating its versatility in forming diverse chemical bonds (Jones et al., 1990). Furthermore, its applications in the synthesis of coordination compounds with Mn(II) and Cd(II) have been explored, revealing its potential in creating materials with unique magnetic and luminescent properties (Suckert et al., 2017).
Physical Properties Analysis
The physical properties of 4-(Boc-aminomethyl)pyridine, including its solubility, boiling point, and melting point, are crucial for its handling and application in various chemical processes. While specific studies focusing solely on these properties were not identified in the provided research, the general chemical structure of the compound suggests it possesses characteristics typical of aromatic amines with protected amino groups, such as moderate solubility in common organic solvents and a relatively high boiling point.
Chemical Properties Analysis
The chemical properties of 4-(Boc-aminomethyl)pyridine, such as its reactivity with different reagents and stability under various conditions, have been extensively studied. Its utility in creating complex molecules through reactions like acylation and its role in the synthesis of coordination compounds underscore its chemical versatility and stability (Jones et al., 1990); (Suckert et al., 2017). Computational studies have further elucidated its electronic properties and potential as a nonlinear optical material, highlighting its significance in materials science (Vural, 2015).
Scientific Research Applications
1. Selective Recovery of Au(III) from Aqueous Solutions
- Summary of Application: This research focuses on the selective recovery of gold (Au(III)) from aqueous solutions using nano-silica grafted with 4-(aminomethyl)pyridine . This method is particularly useful for recycling gold from industrial waste .
- Methods of Application: The new adsorbent was synthesized by functionalizing nano-silica with 4-(aminomethyl)pyridine . The adsorbent was characterized using Fourier Transform infrared spectroscopy (FT-IR), thermo-gravimetric analysis (TGA), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) .
- Results or Outcomes: The maximum adsorption capacity of Au(III) was found to be 55.5 mg/g at pH 4.0 and room temperature . The adsorption reaction was fairly rapid and reached equilibrium within 30 minutes . The adsorbent showed good reusability after five cycles .
2. Synthesis of FER Zeolite
- Summary of Application: This research describes the synthesis of FER zeolite using 4-(aminomethyl)pyridine as an organic structure-directing agent (OSDA) .
- Methods of Application: The FER zeolites were prepared in mixtures with SiO2/Al2O3 molar ratios in a narrow range .
- Results or Outcomes: The resultant products possessed a typical flake-shaped morphology .
3. Design of BACE1 Inhibitors
- Summary of Application: This research focuses on the design of BACE1 inhibitors for the treatment of Alzheimer’s disease . Pyridine moieties, such as 4-(aminomethyl)pyridine, are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability .
- Methods of Application: The inhibitors were designed using an approach based on a conformer of the docked ligand in the target biomolecule—the “in-silico conformational structure-based design” .
- Results or Outcomes: The research led to the development of nonpeptidic BACE1 inhibitors possessing a pyridine scaffold .
4. Synthesis of Zeolite
- Summary of Application: This research describes the synthesis of zeolite using 4-(aminomethyl)pyridine as an organic structure-directing agent (OSDA) .
- Methods of Application: Zeolites were prepared in mixtures with SiO2/Al2O3 molar ratios in a narrow range .
- Results or Outcomes: The resultant products possessed a typical flake-shaped morphology .
5. Antibacterial and Antibiofilm Agents
- Summary of Application: This research focuses on the development of advanced antibacterial and antibiofilm agents for direct and combination therapies . Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development . This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
- Methods of Application: The agents were designed using a variety of cationic polymers, including main-chain cationic polymers .
- Results or Outcomes: The review surveys the structure–activity of advanced antimicrobial cationic polymers, including poly (α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers, with low toxicity and high selectivity to potentially become useful for real applications .
6. Synthesis of Zeolite
- Summary of Application: This research describes the synthesis of zeolite using 4-(aminomethyl)pyridine as an organic structure-directing agent (OSDA) .
- Methods of Application: Zeolites were prepared in mixtures with SiO2/Al2O3 molar ratios in a narrow range .
- Results or Outcomes: The resultant products possessed a typical flake-shaped morphology .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(pyridin-4-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFJDZVQLRYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363708 | |
Record name | tert-Butyl [(pyridin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-aminomethyl)pyridine | |
CAS RN |
111080-65-0 | |
Record name | 1,1-Dimethylethyl N-(4-pyridinylmethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111080-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(pyridin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.